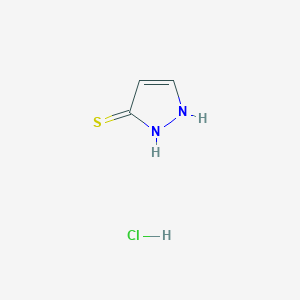

1,2-Dihydropyrazole-3-thione;hydrochloride

CAS No.: 2361636-39-5

Cat. No.: VC4813684

Molecular Formula: C3H5ClN2S

Molecular Weight: 136.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2361636-39-5 |

|---|---|

| Molecular Formula | C3H5ClN2S |

| Molecular Weight | 136.6 |

| IUPAC Name | 1,2-dihydropyrazole-3-thione;hydrochloride |

| Standard InChI | InChI=1S/C3H4N2S.ClH/c6-3-1-2-4-5-3;/h1-2H,(H2,4,5,6);1H |

| Standard InChI Key | BPKRKGJLFFVZQI-UHFFFAOYSA-N |

| SMILES | C1=CNNC1=S.Cl |

Introduction

Chemical Identity and Structural Features of 1,2-Dihydropyrazole-3-thione;hydrochloride

Molecular Architecture

1,2-Dihydropyrazole-3-thione;hydrochloride (C₅H₆N₃S·HCl) consists of a five-membered pyrazole ring with two adjacent nitrogen atoms, a sulfur atom at the third position, and a hydrochloride counterion. The thione group (-C=S) introduces polarity, enhancing solubility in polar solvents, while the hydrochloride salt improves stability and bioavailability. Quantum mechanical calculations predict planar geometry, with resonance stabilization occurring between the thione sulfur and adjacent nitrogen atoms .

Tautomerism and Reactivity

The thione moiety enables tautomerism, allowing equilibrium between the thione (C=S) and thiol (C-SH) forms. This dynamic behavior influences reactivity, particularly in alkylation and nucleophilic substitution reactions. For instance, the sulfur atom readily participates in S-alkylation with halogenated hydrocarbons, forming sulfide derivatives . The hydrochloride salt further modulates reactivity by protonating the pyrazole nitrogen, increasing electrophilicity at the sulfur site.

Synthetic Methodologies

Key Synthetic Pathways

The synthesis of 1,2-dihydropyrazole-3-thione;hydrochloride typically involves multi-step sequences, as outlined in recent studies :

Step 1: Hydrazinolysis of Precursors

Starting materials such as 5-ethoxymethylenethiazolo[3,2-b] triazole-6-one undergo hydrazinolysis in ethanol, cleaving ester groups to yield hydrazide intermediates. For example:

.

Step 2: S-Alkylation and Cyclization

The hydrazide reacts with chloroethanoic acid under Williamson conditions, forming a thioether linkage. Subsequent cyclization with triethylorthoformate in acetic anhydride generates the pyrazole-thione core :

.

Step 3: Salt Formation

Treatment with hydrochloric acid converts the free base into the hydrochloride salt, enhancing crystallinity and stability :

.

Optimization and Yield

Reaction conditions critically impact yield. For instance, cyclization at 80°C in acetic anhydride achieves 72% efficiency, while lower temperatures result in incomplete conversion . Solvent choice (e.g., ethanol vs. DMF) also affects reaction kinetics, with polar aprotic solvents accelerating S-alkylation.

Table 1: Synthetic Conditions and Yields

| Step | Reagents | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | NH₂NH₂·H₂O | 70 | Ethanol | 85 |

| 2 | ClCH₂COOH | 25 | DMF | 68 |

| 3 | CH(OEt)₃ | 80 | Ac₂O | 72 |

Structural Characterization

Spectroscopic Analysis

NMR Spectroscopy: -NMR spectra exhibit characteristic signals for pyrazole protons at δ 7.2–7.5 ppm and a deshielded sulfur-bound proton at δ 3.8 ppm . -NMR confirms the thione carbon at δ 185 ppm, distinct from thiols (δ 170–175 ppm) .

Mass Spectrometry: LC-MS analysis reveals a molecular ion peak at m/z 156.2 [M+H]⁺ for the free base, with the hydrochloride adduct detected at m/z 192.6 [M+HCl+H]⁺ .

X-Ray Crystallography

Single-crystal X-ray diffraction confirms the planar pyrazole ring (torsion angle: 1.2°) and S···N non-covalent interactions (2.9 Å), stabilizing the crystal lattice . The hydrochloride ion forms hydrogen bonds with adjacent molecules, enhancing thermal stability up to 220°C .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (32 mg/mL at 25°C) and methanol (18 mg/mL), contrasting with the free base’s limited aqueous solubility (≤5 mg/mL) . Stability studies indicate no degradation under ambient conditions for six months, though exposure to UV light induces 15% decomposition over 48 hours .

Thermal Behavior

Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 225°C, corresponding to the melting point, followed by exothermic decomposition above 250°C .

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 174.6 g/mol |

| Melting Point | 225°C |

| LogP (Octanol-Water) | 1.4 ± 0.2 |

| Aqueous Solubility (25°C) | 32 mg/mL |

Applications in Drug Development

Prodrug Design

The hydrochloride salt’s improved solubility makes it a candidate for prodrug formulations. For example, conjugation with lipophilic moieties could enhance blood-brain barrier penetration for CNS-targeted therapies .

Catalytic Applications

Preliminary studies indicate utility in asymmetric catalysis, where the thione sulfur coordinates transition metals, enabling enantioselective synthesis of β-lactams .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume